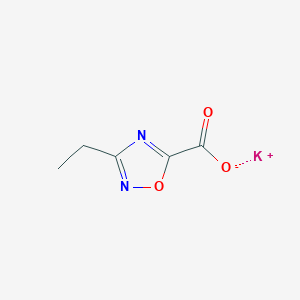

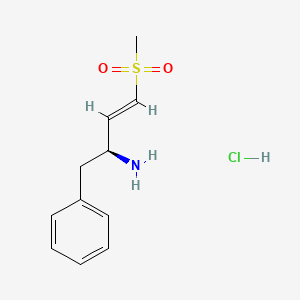

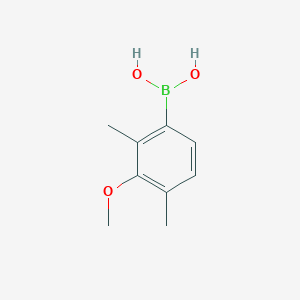

![molecular formula C12H21NO3 B6350977 t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate CAS No. 2231666-36-5](/img/structure/B6350977.png)

t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

T-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate, or t-Butylcarbamic acid 3-formylcyclohexyl ester, is a chemical compound that is widely used in the field of scientific research. It is a versatile compound with a wide range of applications, ranging from biochemical and physiological research to laboratory experiments.

Applications De Recherche Scientifique

Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, particularly in the pharmaceutical industry where anilines are a common motif.

Preparation of Tetrasubstituted Pyrroles

The compound has been employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have potential applications in medicinal chemistry due to their presence in various biologically active molecules.

Ligand for Metal Complexes

tert-Butyl carbamate: derivatives have been used as ligands for the preparation of metal complexes with potential anticancer activity. The ability to form stable complexes with metals can be exploited in the design of new therapeutic agents.

Substrate for Enzyme Activity Evaluation

This compound serves as a substrate in the evaluation of enzyme activities. Understanding enzyme-substrate interactions is vital for the development of enzyme inhibitors and activators, which have numerous applications in biochemistry and medicine.

Pharmaceutical Intermediates

As a member of the carboxylic acid ester derivatives, tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate can be used as a pharmaceutical intermediate . These intermediates are essential for the synthesis of a wide range of pharmaceuticals.

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern makes it suitable for application in biocatalytic processes . Biocatalysis is an environmentally friendly alternative to traditional chemical processes and is used to produce chemicals, pharmaceuticals, and biofuels.

Biosynthetic and Biodegradation Pathways

The tert-butyl group’s role in nature, including its relevance in biosynthetic and biodegradation pathways, highlights its potential in biological applications . Understanding these pathways can lead to the development of biotechnological solutions for environmental remediation.

Chemical Transformations

Starting from its use in simple chemical transformations, the tert-butyl group’s crowded structure elicits a unique reactivity pattern that can be harnessed in synthetic chemistry . This can lead to the development of novel synthetic methodologies and materials.

Propriétés

IUPAC Name |

tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZOJUONOHDPHP-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

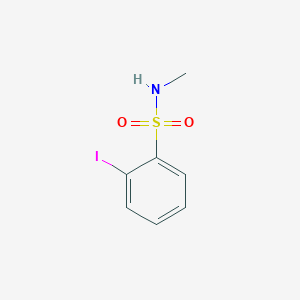

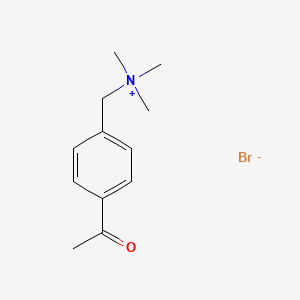

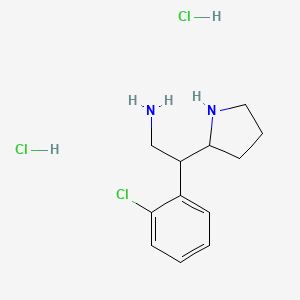

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)

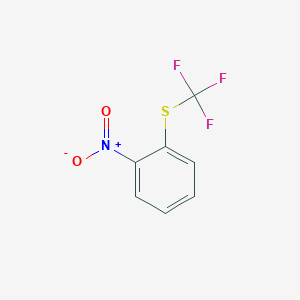

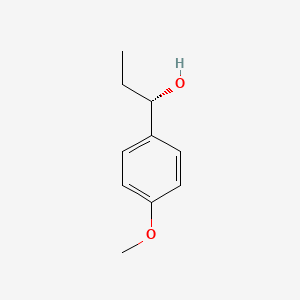

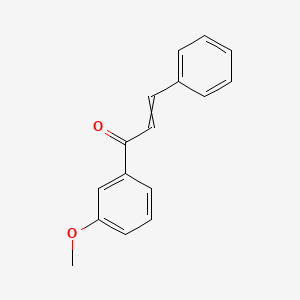

![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)

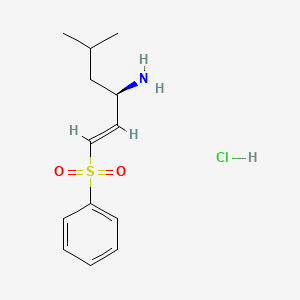

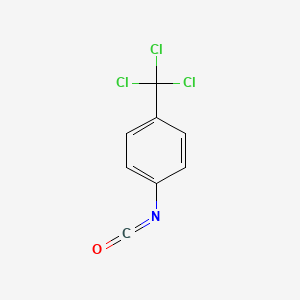

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)